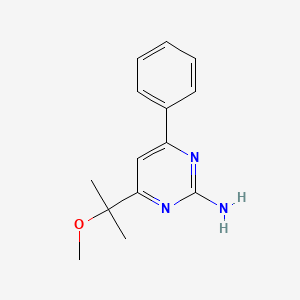
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to the class of pyrimidine derivatives and has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to possess antibacterial and antifungal activities.
Mecanismo De Acción
The exact mechanism of action of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine is not fully understood. However, it has been suggested that 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been shown to inhibit the activity of thymidylate synthase, an enzyme essential for DNA synthesis. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has been found to modulate the immune system by increasing the production of cytokines, which are proteins that regulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities are well-characterized. However, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has not been extensively tested in animal models, which can limit its potential for clinical applications.
Direcciones Futuras
There are several future directions for the study of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine. One potential direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its potential as a modulator of the immune system for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine and its potential side effects. Overall, the study of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine has the potential to lead to the development of novel therapeutic agents for a wide range of diseases.
Métodos De Síntesis
The synthesis of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine can be achieved through a multi-step process that involves the reaction of 4-chloro-6-phenyl-2-aminopyrimidine with isopropylamine in the presence of a catalyst. The resulting intermediate is then further reacted with sodium methoxide to yield the final product, 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine. The synthesis method has been optimized to yield high purity and high yield of 4-(1-methoxy-1-methylethyl)-6-phenyl-2-pyrimidinamine.
Propiedades
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,18-3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZLLSYVOKTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

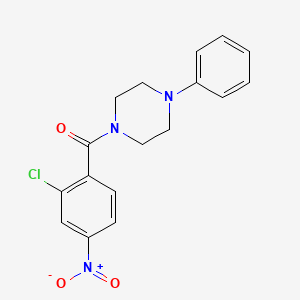
![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)
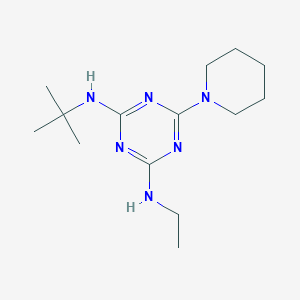
![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)
![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
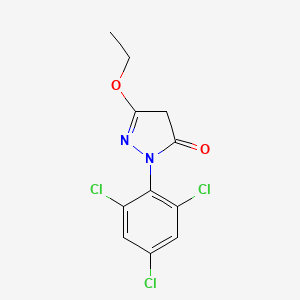
![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)
![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)
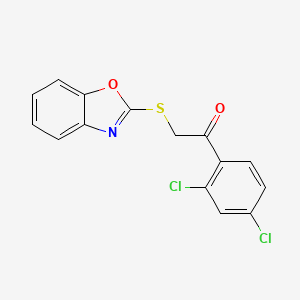
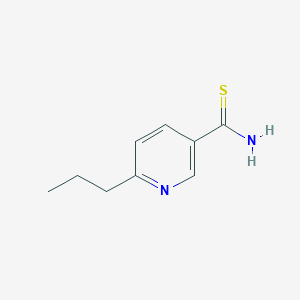
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)